molecular formula C13H7Cl2NO3S B4657579 2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No.: B4657579
M. Wt: 328.2 g/mol
InChI Key: HNUASLIHQHKBJT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring with two chlorine atoms attached to the phenyl group. It is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one typically involves the reaction of 2,4-dichloroaniline with sulfuryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the benzothiazole ring. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors has been explored to improve the efficiency and yield of the synthesis process. These reactors allow for better control over reaction parameters and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

    2,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.

Uniqueness

2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one is unique due to its benzothiazole ring structure, which imparts specific chemical properties and reactivity. Unlike 2,4-Dichlorophenoxyacetic acid, which is primarily used as a herbicide, this compound has broader applications in chemistry, biology, and industry. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent further distinguish it from similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO3S/c14-8-5-6-11(10(15)7-8)16-13(17)9-3-1-2-4-12(9)20(16,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUASLIHQHKBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
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2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
2-(2,4-Dichlorophenyl)-1,1-dioxo-1,2-benzothiazol-3-one

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